

# The role of Cbl-b in cancer immunotherapy

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An In-Depth Technical Guide to the Role of Cbl-b in Cancer Immunotherapy

For Researchers, Scientists, and Drug Development Professionals

## **Executive Summary**

Casitas B-lineage lymphoma-b (Cbl-b) is an E3 ubiquitin ligase that has emerged as a critical intracellular immune checkpoint and a promising therapeutic target in oncology.[1][2][3] By negatively regulating the activation of key immune cells, particularly T cells and Natural Killer (NK) cells, Cbl-b plays a pivotal role in maintaining immune homeostasis and preventing autoimmunity.[1][4][5] However, within the tumor microenvironment (TME), its function contributes to immune suppression, allowing cancer cells to evade detection and elimination.[1] [6] This technical guide provides a comprehensive overview of the molecular mechanisms of Cbl-b, its role in regulating anti-tumor immunity, preclinical and clinical evidence supporting its inhibition, and detailed experimental protocols for its investigation.

# Cbl-b: A Master Regulator of Immune Activation

Cbl-b is a member of the Casitas B-lineage lymphoma (Cbl) family of RING finger E3 ubiquitin ligases.[1][7] These enzymes mediate the covalent attachment of ubiquitin to substrate proteins, targeting them for degradation or altering their function.[1][8] Cbl-b is predominantly expressed in hematopoietic cells and is a crucial gatekeeper for immune cell activation, particularly in T lymphocytes.[4][5][7]

Structurally, Cbl-b contains several key functional domains:



- Tyrosine Kinase Binding (TKB) Domain: Recognizes and binds to specific phosphorylated tyrosine residues on target proteins.[7][9]
- RING Finger Domain: Recruits ubiquitin-conjugating enzymes (E2) to catalyze the transfer of ubiquitin to the substrate.[2][7]
- Ubiquitin-Associated (UBA) Domain: Interacts with ubiquitin, potentially influencing the type of ubiquitin chain formed.[7]

Cbl-b's primary role is to set the activation threshold for T cells. It ensures that T cell activation requires two distinct signals: T-cell receptor (TCR) engagement with an antigen and costimulation from a receptor like CD28.[6][7][10] In the absence of the CD28 co-stimulatory signal, Cbl-b becomes active and ubiquitinates key downstream signaling proteins, leading to T cell anergy or tolerance.[6][7][11]

### The Role of Cbl-b in Immune Cells

Cbl-b's regulatory function extends across both the adaptive and innate immune systems.

- T Cells: Cbl-b is a master negative regulator of T cell activation.[2][6] Genetic deletion or inhibition of Cbl-b allows T cells to become fully activated by TCR stimulation alone, bypassing the need for CD28 co-stimulation.[10][12] Cbl-b-deficient T cells exhibit enhanced proliferation, cytokine production (IFN-y, IL-2), and resistance to suppression by regulatory T cells (Tregs) and TGF-β.[4][5][13]
- Natural Killer (NK) Cells: Cbl-b also dampens NK cell activation and cytotoxicity.[4][6]
   Inhibition of Cbl-b enhances NK cell-mediated killing of tumor cells.[6]
- Dendritic Cells (DCs): In DCs, Cbl-b deficiency leads to increased production of proinflammatory cytokines like TNF-α and IL-6 upon Toll-like receptor (TLR) stimulation.[6]
- B Cells: Cbl-b negatively regulates B-cell receptor (BCR) and CD40 signaling, with its deficiency leading to hyperproliferation in response to CD40 stimulation.[4][7]

# **Key Signaling Pathways Modulated by Cbl-b**





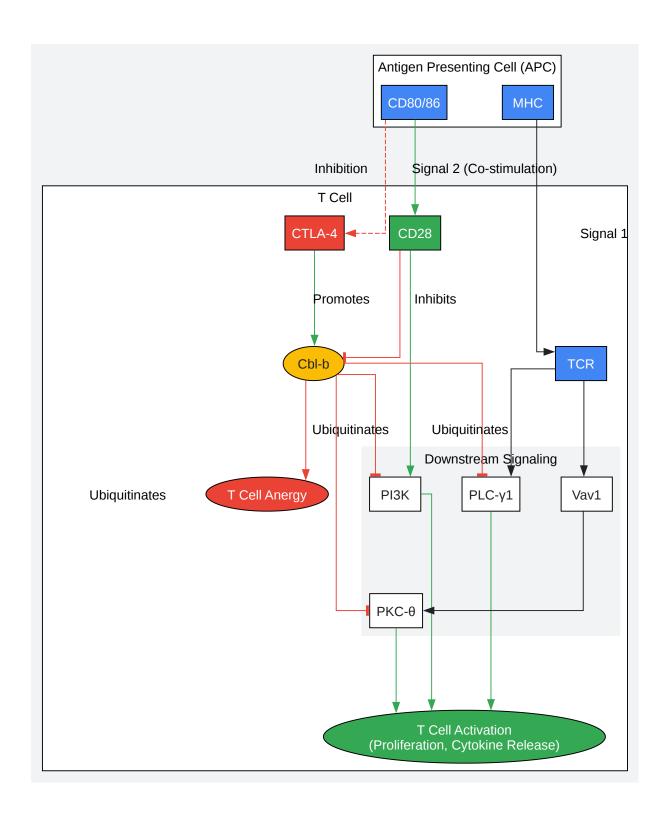


Cbl-b integrates signals from multiple co-stimulatory and co-inhibitory pathways to fine-tune the immune response. It acts as a central node downstream of critical immune checkpoint receptors.

- TCR and CD28 Signaling: Upon TCR engagement without CD28 co-stimulation, Cbl-b is activated and targets several key signaling intermediates for ubiquitination and subsequent degradation or inactivation. These substrates include Phospholipase C-γ1 (PLC-γ1), Protein Kinase C-θ (PKC-θ), and the p85 subunit of PI3K.[7][14][15] CD28 signaling, conversely, leads to the degradation of Cbl-b itself, thus lifting the brake on T cell activation.[1][7]
- CTLA-4 and PD-1 Signaling: The inhibitory receptors CTLA-4 and PD-1 promote immune tolerance, in part by leveraging Cbl-b. CTLA-4 engagement induces Cbl-b expression, reinforcing the threshold for T cell activation.[6][7] Cbl-b is also a critical downstream mediator of PD-1/PD-L1 signaling, and Cbl-b knockout has been shown to impair tumor regression in response to PD-L1 blockade in some models.[6]

Below is a diagram illustrating the central role of Cbl-b in T cell activation.





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Cbl-b as a central gatekeeper of T cell activation.





# **Preclinical Evidence: Targeting Cbl-b for Cancer Therapy**

A substantial body of preclinical data validates Cbl-b as a potent target for cancer immunotherapy.

### **Genetic Knockout Models**

Studies using Cbl-b knockout (Cbl-b-/-) mice have been instrumental in demonstrating its therapeutic potential. These mice exhibit spontaneous rejection of various transplanted tumors and are resistant to subsequent tumor rechallenges.[4][16] This anti-tumor effect is primarily mediated by hyperactive CD8+ T cells and NK cells.[4]

Model	Finding	Reference
UVB-induced tumor model	>80% of Cbl-b-/- mice spontaneously rejected tumors compared to wild-type mice.	[6][13]
TC-1 tumor model	Adoptively transferred Cbl-b-/- CD8+ T cells eradicated established tumors.	[6][13]
EL4 and EG7 lymphoma models	Cbl-b-/- mice demonstrated dramatically reduced tumor growth of both weakly and highly immunogenic tumors.	[4]
ATM-/- spontaneous lymphoma	Crossing onto a Cbl-b-/-background prevented the development of spontaneous T cell lymphomas.	[4]

### **Pharmacological Inhibition**

The development of small molecule inhibitors targeting Cbl-b has translated the genetic findings into a viable therapeutic strategy.[1][6] These inhibitors are designed to block the E3



ligase activity of Cbl-b, thereby preventing the ubiquitination of its target proteins and lowering the threshold for immune cell activation.[3][17]

Compound	Mechanism	Preclinical Findings	Reference
NX-1607 (Nurix Therapeutics)	Oral small molecule inhibitor.	Enhances T cell activation, reduces T cell exhaustion, and induces T cell- dependent tumor regression in mouse lymphoma models.	[3][18]
HST-1011 (HotSpot Therapeutics)	Oral, selective, allosteric inhibitor.	Binds to a "natural hotspot" to inactivate Cbl-b, leading to activation of T cells and NK cells and antitumor immune responses.	[6][19]
NTX-801 (Nimbus Therapeutics)	Small molecule inhibitor.	Demonstrated strong immune cell activation and significant tumor growth inhibition in a syngeneic mouse model, with complete responses when combined with anti-PD-1.	[20]
C7683 (Nx-1607 analogue)	Small molecule inhibitor.	Acts as an "intramolecular glue," locking Cbl-b in an inactive conformation by binding to the TKBD and linker helix region.	[3][21][22]



## **Clinical Development of Cbl-b Inhibitors**

The promising preclinical data have led to the advancement of Cbl-b inhibitors into clinical trials for patients with advanced solid tumors.

- NX-1607: Nurix Therapeutics is evaluating NX-1607 in an ongoing Phase 1 trial in adults with a range of advanced malignancies.[3][18][23] Initial data have shown that treatment results in dose-dependent pharmacologic activity consistent with target engagement and immune modulation.[23]
- HST-1011: HotSpot Therapeutics is conducting a Phase 1/2 clinical study to evaluate HST-1011 alone and in combination with the anti-PD-1 therapy cemiplimab in patients with advanced solid tumors.[19]
- APN401: This is an ex vivo cell therapy approach where siRNA is used to silence Cbl-b in patient-derived immune cells, which are then re-infused. Initial results from a Phase 1b trial in patients with advanced solid tumors have shown signs of clinical activity, correlating Cbl-b silencing with increased cytokine induction (IFN-γ, IL-2, TNF-α).

### **Key Experimental Protocols**

Investigating the function of Cbl-b and the efficacy of its inhibitors involves a range of standard and specialized immunological and oncological assays.

### In Vivo Syngeneic Mouse Tumor Model

This protocol outlines a typical workflow for evaluating a Cbl-b inhibitor in a mouse model.

Objective: To assess the anti-tumor efficacy of a Cbl-b inhibitor, alone or in combination with checkpoint blockade (e.g., anti-PD-1).

#### Methodology:

- Cell Culture: Culture a syngeneic murine tumor cell line (e.g., CT26 colon carcinoma, MC38 colorectal adenocarcinoma) in appropriate media.
- Tumor Inoculation: Subcutaneously inject a suspension of tumor cells (typically 0.5-1 x 10<sup>6</sup> cells) into the flank of 6-8 week old immunocompetent mice (e.g., BALB/c or C57BL/6).

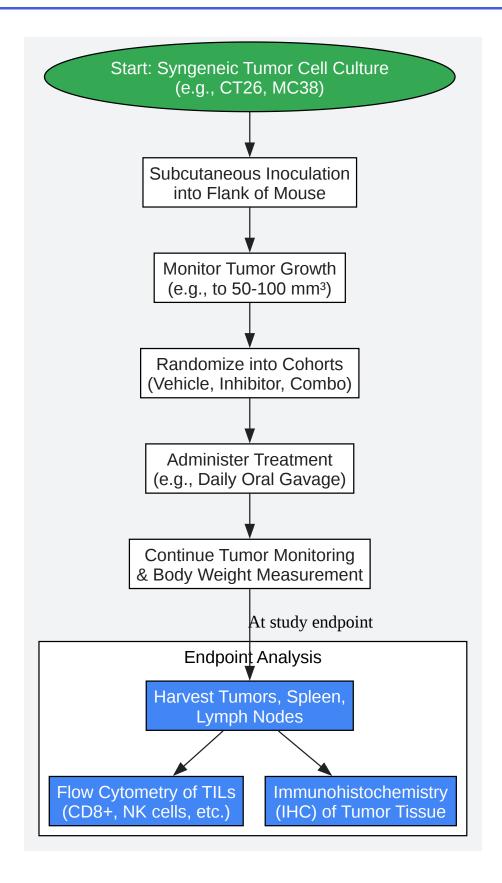


- Tumor Growth Monitoring: Allow tumors to establish and reach a palpable size (e.g., 50-100 mm<sup>3</sup>). Measure tumor volume regularly (e.g., 2-3 times per week) using calipers (Volume = 0.5 x Length x Width<sup>2</sup>).
- Randomization and Treatment: Randomize mice into treatment groups (e.g., Vehicle, Cbl-b inhibitor, anti-PD-1 antibody, Combination). Administer the Cbl-b inhibitor via the appropriate route (e.g., oral gavage) and schedule (e.g., daily). Administer antibodies via intraperitoneal injection (e.g., twice weekly).

#### Endpoint Analysis:

- Continue monitoring tumor growth until tumors in the control group reach a predetermined endpoint.
- At the end of the study, euthanize mice and harvest tumors, spleens, and tumor-draining lymph nodes.
- Immunophenotyping: Prepare single-cell suspensions and perform flow cytometry to analyze immune cell populations (e.g., CD8+ T cells, CD4+ T cells, Tregs, NK cells) and their activation status (e.g., expression of CD44, CD69, IFN-y, Granzyme B).
- Histology: Perform immunohistochemistry (IHC) on tumor sections to visualize and quantify tumor-infiltrating lymphocytes (TILs).





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Workflow for a preclinical syngeneic tumor model study.



## In Vitro T Cell Activation Assay

Objective: To determine the effect of a Cbl-b inhibitor on T cell activation, proliferation, and cytokine production.

#### Methodology:

- T Cell Isolation: Isolate primary T cells from human peripheral blood mononuclear cells (PBMCs) or mouse splenocytes using negative selection magnetic beads.
- Plate Coating: Coat 96-well plates with an anti-CD3 antibody (e.g., OKT3 for human, 2C11 for mouse) to provide the primary TCR signal. For co-stimulation conditions, also coat with an anti-CD28 antibody.
- Cell Plating and Treatment: Plate the isolated T cells in the antibody-coated wells. Add the Cbl-b inhibitor at various concentrations. Include vehicle-only and unstimulated controls.
- Incubation: Culture the cells for 48-72 hours.
- Proliferation Analysis:
  - Add a proliferation dye (e.g., CFSE) to T cells before plating and measure dye dilution by flow cytometry after incubation.
  - Alternatively, add BrdU or <sup>3</sup>H-thymidine during the final hours of culture and measure incorporation.
- Cytokine Analysis: Collect the culture supernatant and measure cytokine levels (e.g., IL-2, IFN-γ, TNF-α) using ELISA or a multiplex bead array (e.g., Luminex).
- Activation Marker Analysis: Harvest cells and stain for surface activation markers (e.g., CD25, CD69) for analysis by flow cytometry.

# **Cbl-b Ubiquitination Assay**

Objective: To confirm that a compound inhibits the E3 ligase activity of Cbl-b.

Methodology:



- Cell Culture and Lysis: Use a relevant cell line (e.g., Jurkat T cells) or primary T cells.
   Stimulate the cells as required and treat with the Cbl-b inhibitor and a proteasome inhibitor (e.g., MG132) to allow ubiquitinated substrates to accumulate. Lyse the cells in a buffer containing deubiquitinase inhibitors.
- Immunoprecipitation (IP): Incubate the cell lysate with an antibody against a known Cbl-b substrate (e.g., PLC-y1) conjugated to protein A/G beads to pull down the target protein.
- Western Blotting: Elute the immunoprecipitated proteins from the beads, separate them by SDS-PAGE, and transfer to a membrane.
- Detection: Probe the membrane with an anti-ubiquitin antibody to detect the ubiquitination status of the target protein. A decrease in the ubiquitin signal in inhibitor-treated samples compared to vehicle indicates successful inhibition of Cbl-b E3 ligase activity.

### **Conclusion and Future Directions**

Cbl-b stands out as a high-potential, druggable target in immuno-oncology.[1][6] Its role as an intracellular master regulator of both innate and adaptive immunity provides a unique opportunity to overcome resistance to existing checkpoint inhibitors and broaden the utility of cancer immunotherapy.[6][24] The ongoing clinical trials of small molecule inhibitors and cell therapies targeting Cbl-b are highly anticipated.

#### Future research will focus on:

- Biomarker Identification: Identifying patient populations most likely to respond to Cbl-b inhibition based on specific gene expression profiles or TME characteristics.[6][24]
- Combination Strategies: Optimizing combination therapies, particularly with PD-1/PD-L1 inhibitors, to achieve synergistic anti-tumor effects.
- Understanding Resistance: Investigating potential mechanisms of resistance to Cbl-b-targeted therapies.
- Expanding to Other Indications: Exploring the therapeutic potential of Cbl-b modulation in other areas, such as chronic infections and autoimmune diseases.[3][25]



The strategic inhibition of Cbl-b holds substantial promise for reinvigorating the anti-tumor immune response and represents a significant advancement in the field of cancer immunotherapy.[1]

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